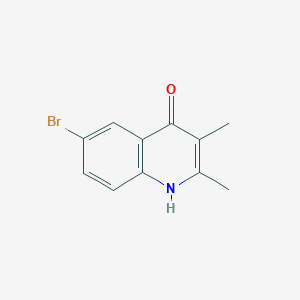
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Übersicht
Beschreibung
“6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one” is a chemical compound with the molecular formula C11H10BrNO . It has a molecular weight of 252.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one” is 1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.446±0.06 g/cm3 and a predicted boiling point of 335.9±42.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one has been identified as a critical intermediate in the synthesis of various biologically active compounds. For instance, Bromo-4-iodoquinoline, closely related to the compound , is recognized for its role in synthesizing GSK2126458, showcasing its relevance in pharmaceutical compound development. The synthesis process involves multiple steps, including cyclization and substitution reactions, underlining the compound's versatility in chemical synthesis (Wang et al., 2015).
Development of Novel Ligands The compound is also pivotal in the development of novel chelating ligands. For instance, the Friedländer approach utilizes 6-bromoquinoline derivatives, achieved via condensation with enolizable ketones. These derivatives serve as precursors for biquinolines or 6-alkynyl derivatives, demonstrating potential in optical applications due to their high emission quantum yield (Hu et al., 2003).
Microwave-assisted Synthesis Moreover, the compound facilitates microwave-assisted, solvent-free synthesis methodologies. The presence of KAl(SO4)2·12H2O (Alum) catalyzes the one-pot, three-component synthesis of various quinazolinone derivatives, demonstrating the compound's utility in efficient and innovative synthetic processes (Mohammadi & Hossini, 2011).
Biochemical Research In biochemical research, the compound's derivatives show significant activity as tyrosine kinase inhibitors. For instance, analogs of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline demonstrate remarkably potent inhibitory effects on the epidermal growth factor receptor's tyrosine kinase activity. This highlights the compound's potential in designing molecules for targeted cancer therapies (Bridges et al., 1996).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (25211) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Quinoline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one”. For instance, it is recommended to store the compound in a dry room at normal temperature .
Eigenschaften
IUPAC Name |
6-bromo-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYVUKHSKAXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300582 | |
| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one | |
CAS RN |
1447-44-5 | |
| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







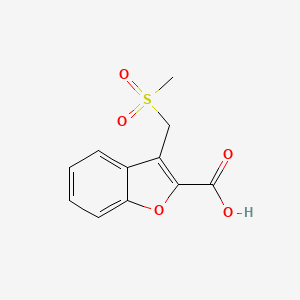
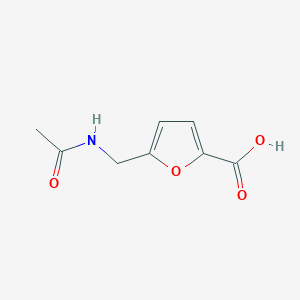
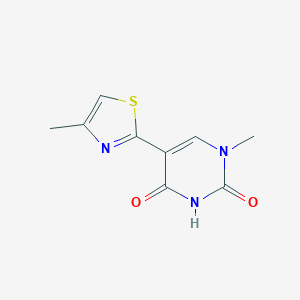
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
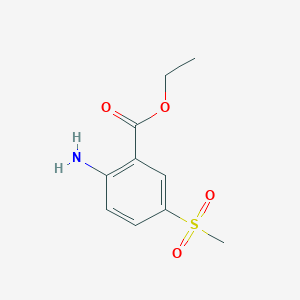
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)



![4-[(1,3-Thiazolidin-4-yl)carbonyl]thiomorpholine hydrochloride](/img/structure/B1520266.png)